# OARV-771 stability in different solvents and buffers

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Compound of Interest		
Compound Name:	OARV-771	
Cat. No.:	B10832090	Get Quote

### **Technical Support Center: ARV-771**

This technical support center provides guidance on the stability, handling, and use of ARV-771 in various experimental settings.

### Frequently Asked Questions (FAQs)

1. What is ARV-771 and what is its mechanism of action?

ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal) degrader based on PROTAC (Proteolysis-Targeting Chimera) technology.[1][2] It works by bringing BET proteins (BRD2, BRD3, and BRD4) into proximity with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET proteins.[3][4][5][6] This degradation of BET proteins has been shown to suppress androgen receptor signaling and induce apoptosis in cancer cells.[1][2][3]

2. What are the recommended solvents for dissolving ARV-771?

ARV-771 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[7] Specifically, its solubility is approximately 100 mg/mL in DMSO, 100 mg/mL in ethanol, and 20 mg/mL in DMF.[1][7] It is sparingly soluble in aqueous buffers.[7] For experiments in aqueous solutions, it is recommended to first dissolve ARV-771 in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[7]

3. How should I store ARV-771 solutions?



ARV-771 as a crystalline solid should be stored at -20°C for long-term stability (≥4 years).[7] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] In DMSO, stock solutions can be stored at -80°C for up to one year or at -20°C for up to one month.[1] It is not recommended to store aqueous solutions for more than one day.[7]

#### 4. Can I use ARV-771 for in vivo studies?

Yes, ARV-771 has been used in in vivo studies, including mouse xenograft models.[1][2] For in vivo administration, specific formulations are required. One such formulation involves dissolving ARV-771 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline to a concentration of 2 mg/mL.[8] Another protocol for in vivo use involves a stock solution in DMSO diluted with corn oil.[1]

### 5. What are the expected cellular effects of ARV-771 treatment?

Treatment of cancer cells with ARV-771 has been shown to induce the degradation of BRD2, BRD3, and BRD4 proteins.[3][4][5] This leads to downstream effects such as the depletion of c-MYC, cell cycle arrest, and apoptosis.[3][9] In prostate cancer models, ARV-771 has also been shown to reduce androgen receptor levels.[1][5]

## **Troubleshooting Guide**

# Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
Precipitation of ARV-771 in aqueous buffer	ARV-771 has low aqueous solubility.	Prepare a high-concentration stock solution in DMSO. For the final working solution, dilute the stock solution with the aqueous buffer just before use. Ensure the final concentration of DMSO is compatible with your experimental system. For maximum solubility in aqueous buffers, first dissolve ARV-771 in DMF and then dilute with the aqueous buffer of choice; a 1:6 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.14 mg/ml.[7]
Loss of ARV-771 activity over time	Improper storage or repeated freeze-thaw cycles of stock solutions.	Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.  [1] Store stock solutions at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1] Avoid storing diluted aqueous solutions for more than one day.[7]
Inconsistent results between experiments	Variability in solution preparation or cell culture conditions.	Ensure consistent and fresh preparation of ARV-771 working solutions for each experiment. Use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[1] Standardize cell seeding densities and treatment times.



No degradation of BET proteins observed

Insufficient concentration or incubation time. Proteasome inhibition.

Perform a dose-response and time-course experiment to determine the optimal concentration and duration of ARV-771 treatment for your specific cell line. The half-maximal degradation (DC50) is reported to be less than 5 nM in 22Rv1 cells.[7][9] Ensure that other reagents in your experiment are not inhibiting the proteasome, as this will block ARV-771-mediated degradation.[2][6]

**ARV-771 Stability and Solubility Data** 

Solvent/Buffer	Solubility	Recommended Storage	Stability of Solution
DMSO	~100 mg/mL[1]	-80°C (up to 1 year), -20°C (up to 1 month) [1]	Stable
Ethanol	~10 mg/mL[7]	-20°C	Less stable than DMSO solutions
DMF	~20 mg/mL[7]	-20°C	Stable
PBS (pH 7.2)	Sparingly soluble[7]	Not recommended	Unstable, use immediately
In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)	2 mg/mL[8]	Prepare fresh	Use immediately
In Vivo Formulation (DMSO/Corn oil)	Protocol dependent[1]	Prepare fresh	Use immediately



# Experimental Protocols Protocol for Assessing ARV-771-Mediated BET Protein Degradation

This protocol outlines the steps to evaluate the degradation of BRD4 in a cellular context using Western blotting.

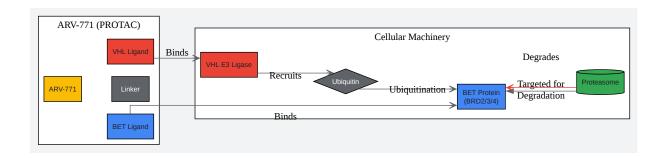
- · Cell Culture and Treatment:
  - Plate your cells of interest at an appropriate density and allow them to adhere overnight.
  - Prepare a stock solution of ARV-771 in DMSO (e.g., 10 mM).
  - $\circ$  On the day of the experiment, prepare serial dilutions of ARV-771 in your cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 1  $\mu$ M).
  - Treat the cells with the ARV-771 dilutions for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) at the highest concentration used.
- Cell Lysis:
  - After treatment, wash the cells with ice-cold PBS.
  - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Incubate on ice for 30 minutes, with vortexing every 10 minutes.
  - Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
- Protein Quantification:
  - Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- Western Blotting:
  - Normalize the protein concentrations for all samples.



- Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and develop with an ECL substrate.
- Image the blot using a chemiluminescence detection system.
- Data Analysis:
  - Quantify the band intensities for BRD4 and the loading control.
  - Normalize the BRD4 signal to the loading control.
  - Compare the normalized BRD4 levels in ARV-771-treated samples to the vehicle control to determine the extent of degradation.

### **Visualizations**

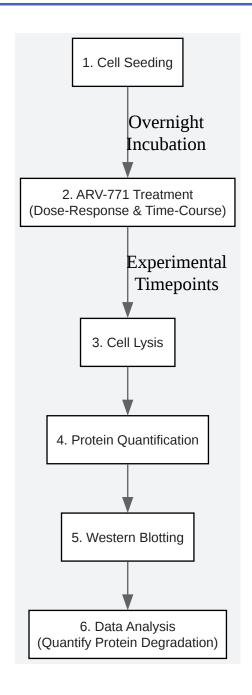




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Caption: Mechanism of action of ARV-771 as a PROTAC.





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Caption: Workflow for assessing protein degradation by ARV-771.

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